(4-Propylphenyl)methanethiol
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Overview
Description
(4-Propylphenyl)methanethiol is an organic compound with the molecular formula C10H14S. It is characterized by a benzene ring substituted with a propyl group at the para position and a methanethiol group. This compound is known for its distinctive odor and is used in various chemical applications.
Scientific Research Applications
(4-Propylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in thiol-ene click chemistry.
Biology: The compound is used in studies involving sulfur-containing compounds and their biological activities. It serves as a model compound for understanding the behavior of thiols in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
Target of Action
Methanethiol, a related compound, has been found to interact with the enzyme selenium-binding protein 1 (selenbp1), which acts as a methanethiol oxidase . This enzyme is often downregulated in tumor tissues and has been linked to poor clinical outcomes .
Mode of Action
Methanethiol, a related compound, is known to be rapidly degraded through the methanethiol oxidase (mto) activity of selenbp1 . This interaction results in the degradation of methanethiol, reducing its levels in the body .
Biochemical Pathways
Methanethiol, a related compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2534±90 °C and a predicted density of 0983±006 g/cm3 . Its pKa is predicted to be 9.81±0.10 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis . It contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) .
Action Environment
Methanethiol, a related compound, is produced by gut bacteria, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients . This suggests that the gut microbiome could influence the action, efficacy, and stability of methanethiol, and potentially (4-Propylphenyl)methanethiol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)methanethiol typically involves the reaction of 4-propylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C9H11Cl+NaSH→C10H14S+NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 4-propylbenzene, using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (4-Propylphenyl)methanesulfoxide, (4-Propylphenyl)methanesulfone.
Reduction: 4-Propylbenzene.
Substitution: Various thioethers depending on the alkyl halide used.
Comparison with Similar Compounds
(4-Methylphenyl)methanethiol: Similar structure but with a methyl group instead of a propyl group.
(4-Ethylphenyl)methanethiol: Similar structure but with an ethyl group instead of a propyl group.
(4-Butylphenyl)methanethiol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: (4-Propylphenyl)methanethiol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. The length of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules. This makes this compound distinct in its applications and behavior compared to its analogs.
Properties
IUPAC Name |
(4-propylphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNXHYAFCUHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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